4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidine derivative characterized by a thioether-linked 2-methylbenzyl group at position 4 and a pyridin-4-ylmethyl substituent at position 1. The cyclopenta[d]pyrimidine core is a bicyclic system fused with a pyrimidine ring, which is associated with diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects . The compound’s synthesis typically involves alkylation of a 7-thio precursor with alkyl halides, as described for related derivatives in the literature . The 2-methylbenzylthio group at position 4 and the pyridin-4-ylmethyl group at position 1 are critical structural features that influence its physicochemical and biological properties, particularly its antioxidant activity .
Properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-5-2-3-6-17(15)14-26-20-18-7-4-8-19(18)24(21(25)23-20)13-16-9-11-22-12-10-16/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZWMCDQOCFRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known that similar compounds have significant antimycobacterial activity. This suggests that the compound may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.
Pharmacokinetics
Similar compounds have been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests. This suggests that the compound may have favorable pharmacokinetic properties, such as good absorption and distribution, low metabolism, and efficient excretion, which could contribute to its bioavailability and efficacy.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium species, as evidenced by its antimycobacterial activity. This could lead to the clearance of the bacterial infection in the host organism.
Biological Activity
The compound 4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one , also known by its IUPAC name, is a heterocyclic compound with potential biological activities. Its molecular formula is , and it has garnered interest in various fields, particularly in medicinal chemistry due to its structural features that suggest diverse pharmacological properties.
Structural Characteristics
This compound features a cyclopenta[d]pyrimidine core, which is known for its applications in drug development. The presence of the pyridine and thioether functionalities enhances its potential interactions with biological targets. The molecular weight of the compound is approximately 363.48 g/mol, and it typically exhibits a purity of around 95% in research applications.
Biological Activity Overview
Recent studies have highlighted the biological activities of similar compounds within the same class. While specific data on the compound may be limited, insights can be drawn from related structures.
Antifungal Activity
Research has indicated that derivatives containing thioether groups exhibit antifungal properties. For instance, compounds with similar structural motifs have shown moderate inhibition against Fusarium oxysporum and Botrytis cinerea, with activity ranging from 48% to 66% inhibition . The structure–activity relationship (SAR) suggests that substituents on the benzene ring significantly influence antifungal potency.
Antibacterial Properties
Mercapto-substituted compounds have been noted for their antibacterial activity. In particular, some derivatives have demonstrated effectiveness against a range of pathogenic bacteria, outperforming standard antibiotics like chloramphenicol . This suggests that the compound may possess similar antibacterial properties, warranting further investigation.
Cytotoxicity and Cancer Research
Compounds with a pyrimidine core have been studied for their chemotherapeutic potential. Some derivatives have shown promising cytotoxic effects against various cancer cell lines, indicating that the compound could be explored for its anticancer activity . The mechanism often involves interference with cellular metabolism or induction of apoptosis in cancer cells.
Case Studies and Research Findings
Scientific Research Applications
Structural Characteristics
The compound features a cyclopenta[d]pyrimidine core, which is known for its applications in drug development. The presence of both pyridine and thioether functionalities enhances its potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 363.48 g/mol. Typically, it exhibits a purity of around 95% in research applications.
Recent studies have highlighted the biological activities of compounds structurally related to 4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. The following sections outline its key applications based on existing research findings.
Antimycobacterial Activity
Research indicates that similar compounds exhibit significant antimycobacterial activity against strains such as Mycobacterium tuberculosis and Mycobacterium bovis. These compounds have been shown to inhibit the growth of these pathogens effectively, suggesting that this compound may also possess similar properties. The mechanism involves interference with cellular processes critical for mycobacterial survival .
Antifungal Activity
Compounds featuring thioether groups have demonstrated antifungal properties. For instance, derivatives similar to this compound have shown moderate inhibition against Fusarium oxysporum and Botrytis cinerea, with inhibition rates ranging from 48% to 66%. This suggests that the structural motifs within these compounds play a crucial role in enhancing antifungal potency .
Pharmacological Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity of cyclopenta[d]pyrimidine derivatives is highly dependent on substituents attached to the thioether fragment and the nitrogen atom at position 1. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Cyclopenta[d]pyrimidine Derivatives
*Activity data based on Fe²⁺-dependent adrenaline oxidation model .
Key Findings:
Substituent Effects on Antioxidant/Prooxidant Activity :
- Ortho-halogenated benzylthio derivatives (e.g., 4c and 4d) exhibit prooxidant activity (-6.67% and -60%, respectively), likely due to electron-withdrawing halogens enhancing radical generation .
- The target compound’s 2-methylbenzylthio group (electron-donating methyl substituent) may mitigate prooxidant effects, though experimental validation is required. Para-substituted analogs (e.g., 4-bromobenzylthio) lack activity data but could differ due to steric and electronic factors .
Role of N-Substituents :
- The pyridin-4-ylmethyl group at position 1 in the target compound may enhance solubility or target binding compared to cyclohexyl or 2-hydroxyethyl groups in analogs .
Synthetic Flexibility :
- The thioether fragment allows modular derivatization via alkylation, enabling rapid exploration of structure-activity relationships (SAR) .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For pyrimidinone derivatives, key factors include:
- Solvent selection (e.g., DMF or THF for polar intermediates) .
- Temperature control (e.g., reflux conditions for cyclization steps) .
- Catalyst use (e.g., Pd-based catalysts for cross-coupling reactions) .
- Purification techniques (e.g., column chromatography with gradient elution) .
Yield improvements often correlate with minimizing side reactions (e.g., oxidation of thioether groups) .
Q. What analytical techniques are essential for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., pyridin-4-ylmethyl vs. pyridin-2-yl) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., distinguishing C21H23N3OS from isomers) .
- Infrared Spectroscopy (IR) : Identification of functional groups like thioether (C-S stretch at ~600–700 cm⁻¹) .
- X-ray crystallography : For resolving stereochemical ambiguities in the cyclopenta[d]pyrimidinone core .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Enzyme inhibition (e.g., kinase assays due to pyrimidinone’s ATP-binding pocket mimicry) .
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) .
- Receptor binding studies (e.g., fluorescence polarization for GPCR interactions) .
Use positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituted benzyl groups (e.g., 3-methyl vs. 4-methyl) to assess steric effects .
- Bioisosteric replacement : Replace the thioether group with sulfoxide/sulfone to evaluate electronic impacts .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites .
Validate findings with dose-response curves and statistical analysis (e.g., IC50 comparisons) .
Q. What computational strategies are effective for predicting metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative metabolism (e.g., CYP450-mediated degradation) .
- Molecular Dynamics (MD) simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) .
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate clearance rates and metabolite formation .
Cross-validate predictions with in vitro microsomal stability assays .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer :
- Reproducibility checks : Ensure consistent assay conditions (e.g., cell passage number, serum batch) .
- Orthogonal assays : Confirm kinase inhibition via both radiometric and fluorescence-based methods .
- Data normalization : Use Z-score or % inhibition relative to vehicle controls to minimize batch effects .
Analyze outliers via LC-MS to rule out compound degradation .
Q. What experimental designs are suitable for evaluating environmental fate and toxicity?
- Methodological Answer : Adopt tiered testing frameworks:
- Phase 1 (Abiotic) : Hydrolysis/photolysis studies under varying pH and UV light .
- Phase 2 (Biotic) : Microbial degradation assays (e.g., OECD 301B) .
- Phase 3 (Ecotoxicology) : Daphnia magna acute toxicity tests and algal growth inhibition .
Use LC-MS/MS to quantify parent compound and transformation products .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes .
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes (e.g., pyrimidinone in kinase active sites) .
- Thermal shift assays : Monitor protein stabilization upon ligand binding .
Integrate with molecular docking (AutoDock Vina) to refine binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
